molecular formula C9H15N5O B15326554 2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

Cat. No.: B15326554
M. Wt: 209.25 g/mol
InChI Key: ZCUJCKGACVDVJB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that features a cyclopropyl group, a methylamino group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.

    Introduction of the methylamino group: This step might involve amination reactions using methylamine.

    Formation of the triazole ring: This can be done through cyclization reactions involving azides and alkynes (Huisgen cycloaddition).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially affecting the cyclopropyl or methylamino groups.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the amino or triazole moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)butanamide
  • 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

Uniqueness

The uniqueness of 2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide might lie in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

2-cyclopropyl-2-(methylamino)-3-(1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C9H15N5O/c1-11-9(8(10)15,7-2-3-7)4-14-6-12-5-13-14/h5-7,11H,2-4H2,1H3,(H2,10,15)

InChI Key

ZCUJCKGACVDVJB-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=NC=N1)(C2CC2)C(=O)N

Origin of Product

United States

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